2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by its complex structure, which includes a nitrophenyl diazenyl group and a phenoxyethanol moiety
Vorbereitungsmethoden
The synthesis of 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves multiple steps. One common synthetic route starts with the diazotization of 4-nitroaniline, followed by coupling with 2,5-dimethylphenol to form the azo compound. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often require acidic or basic catalysts to facilitate the diazotization and coupling reactions .
Analyse Chemischer Reaktionen
2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol include other azo compounds and phenoxyethanol derivatives. For example:
2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate: This compound has a similar azo group but differs in its oxadiazole ring structure.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the phenoxyethanol moiety but lacks the azo group. The uniqueness of this compound lies in its combination of the nitrophenyl diazenyl group and the phenoxyethanol structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
255908-84-0 |
---|---|
Molekularformel |
C16H17N3O4 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-[2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H17N3O4/c1-11-10-16(23-8-7-20)12(2)9-15(11)18-17-13-3-5-14(6-4-13)19(21)22/h3-6,9-10,20H,7-8H2,1-2H3 |
InChI-Schlüssel |
FHHPJULQMHZPMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OCCO)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.